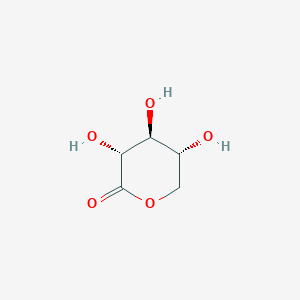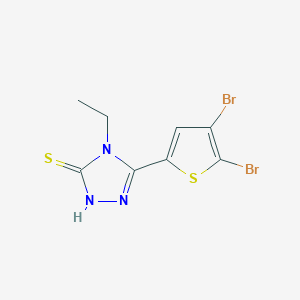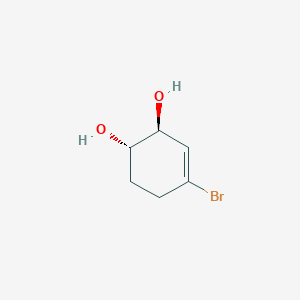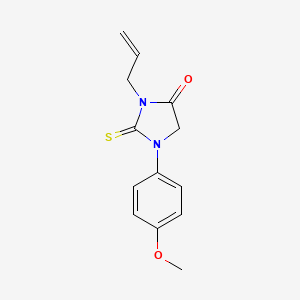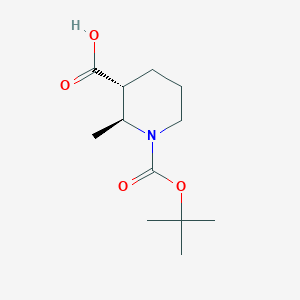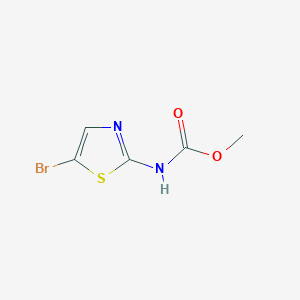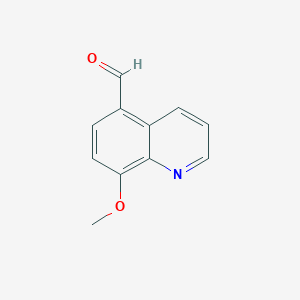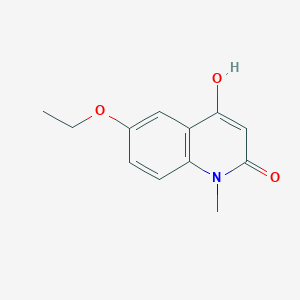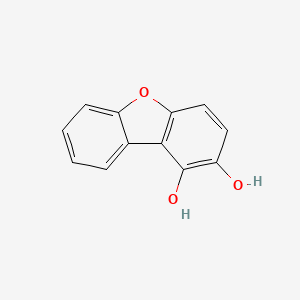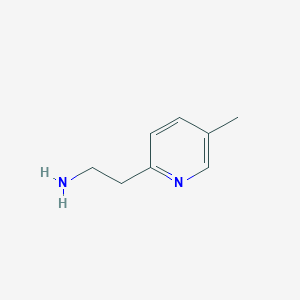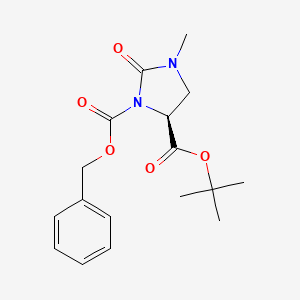
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Übersicht
Beschreibung
This compound belongs to the class of 1,5-naphthyridines, which have garnered attention in medicinal chemistry due to their diverse biological activities . The naphthyridine system consists of two fused pyridine rings with different arrangements of nitrogen atoms.
2.
Synthesis Analysis
Several synthetic strategies have been explored for the preparation of 1,5-naphthyridines. These methods involve the construction of the naphthyridine ring system and subsequent functionalization. Notably, the synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has been investigated in the literature .
3.
Molecular Structure Analysis
The molecular structure of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine includes a tetrahydro ring system with a methyl substituent. The presence of this methyl group significantly influences its reactivity and properties .
4.
Chemical Reactions Analysis
The reactivity of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves interactions with electrophilic or nucleophilic reagents. Oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes have been explored. These reactions contribute to the compound’s versatility and potential applications .
6.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Methyl Homologs : A study by Shiozawa et al. (1984) involved the synthesis of 5-Methyl, 7-Methyl, and 8-Methyl derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine through chemical modification of pyridine derivatives. This research contributes to understanding the chemical pathways and possible applications of these compounds in pharmaceuticals and other fields (Shiozawa et al., 1984).
Facile Synthesis Method : Harling et al. (2001) described a two-step synthesis of the 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine system and its more substituted homologues. This research offers insights into more efficient synthesis methods for these compounds (Harling et al., 2001).
Cobalt-Catalyzed Cyclizations : Zhou et al. (2007) demonstrated the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines using microwave-promoted, cobalt-catalyzed intramolecular cyclizations. This method provides an efficient pathway for preparing these heterocycles (Zhou et al., 2007).
Biological and Pharmacological Research
Antituberculosis Activity : In a study by Zhou et al. (2008), 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds were used for library synthesis, leading to the discovery of three compounds with antituberculosis activity. This research highlights the potential of these compounds in developing new antituberculosis drugs (Zhou et al., 2008).
Antagonists for Osteoporosis : A study by Coleman et al. (2004) identified derivatives of 5,6,7,8-tetrahydro-[1,8]naphthyridin as potent antagonists of the αvβ3 receptor, showing promise for the prevention and treatment of osteoporosis (Coleman et al., 2004).
Inhibitors of Acetylcholinesterase : Research by Vanlaer et al. (2009) on derivatives of 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridines, as analogues of huperzine A, found that some compounds inhibited acetylcholinesterase. This suggests their potential use in treating diseases like Alzheimer's (Vanlaer et al., 2009).
Eigenschaften
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-6-10-5-4-9(8)11-7/h2-3,10H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQRYUYBDJIRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



